MRK-016 Exhibits 35-Fold Higher Affinity for GABAA Receptors Compared to Diazepam and Superior α5 Inverse Agonism Over α5IA
The pyrazolo[1,5-d][1,2,4]triazinone derivative MRK-016 demonstrates binding affinity (Ki) values of 0.83 nM, 0.85 nM, 0.77 nM, and 1.4 nM for human recombinant GABAA α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 receptors, respectively . In contrast, the classical benzodiazepine diazepam exhibits a Ki of 29 nM for rat brain GABAA receptors [1], representing a 20- to 35-fold lower affinity across comparable receptor subtypes. Furthermore, MRK-016 exhibits greater α5 inverse agonism than the prototypic α5-selective compound α5IA, as evidenced by a larger enhancement of long-term potentiation (LTP) in mouse hippocampal slices [2].
| Evidence Dimension | GABAA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | MRK-016: Ki = 0.83 nM (α1β3γ2), 0.85 nM (α2β3γ2), 0.77 nM (α3β3γ2), 1.4 nM (α5β3γ2) |
| Comparator Or Baseline | Diazepam: Ki = 29 nM (rat brain GABAA receptors) [1] |
| Quantified Difference | MRK-016 exhibits 20- to 35-fold higher binding affinity across GABAA receptor subtypes relative to diazepam. |
| Conditions | Radioligand binding assay using [3H]Ro15-1788 for MRK-016; [3H]flunitrazepam displacement for diazepam. Receptor subtypes: human recombinant GABAA αxβ3γ2 for MRK-016; rat brain membranes for diazepam. |
Why This Matters
Higher affinity enables lower dosing, potentially improved therapeutic index, and more robust target engagement at pharmacologically relevant concentrations in CNS applications.
- [1] Alomone Labs. Diazepam product datasheet. Ki = 29 nM for rat brain GABAA receptors. Accessed April 2026. View Source
- [2] Atack JR, Maubach KA, Wafford KA, et al. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016), a GABAA receptor α5 subtype-selective inverse agonist. J Pharmacol Exp Ther. 2009;331(2):470-484. View Source
